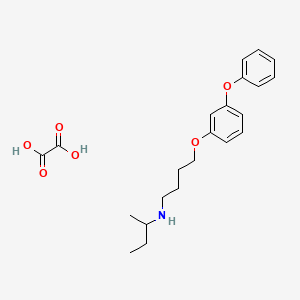![molecular formula C18H27NO5 B4040870 1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid](/img/structure/B4040870.png)
1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid
Overview
Description
1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a 4-ethylphenoxyethyl group and a methyl group. The oxalic acid component forms a salt with the piperidine derivative, enhancing its solubility and stability.
Scientific Research Applications
1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Preparation Methods
The synthesis of 1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid typically involves multiple steps:
Synthesis of 4-Ethylphenol: The starting material, 4-ethylphenol, can be synthesized through the alkylation of phenol with ethyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-Ethylphenoxyethyl Bromide: 4-Ethylphenol is then reacted with ethylene bromide in the presence of a base to form 4-ethylphenoxyethyl bromide.
N-Alkylation of 3-Methylpiperidine: The 4-ethylphenoxyethyl bromide is then reacted with 3-methylpiperidine in the presence of a base such as sodium hydride to form 1-[2-(4-ethylphenoxy)ethyl]-3-methylpiperidine.
Formation of the Oxalate Salt: Finally, the piperidine derivative is reacted with oxalic acid to form the oxalate salt, 1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid.
Chemical Reactions Analysis
1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenoxy group can be replaced by other nucleophiles such as halides or amines.
Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to release the free piperidine derivative and oxalic acid.
Mechanism of Action
The mechanism of action of 1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as dopamine and serotonin receptors, modulating their activity.
Pathways: It may influence signaling pathways involved in neurotransmission, leading to changes in neuronal activity and behavior.
Comparison with Similar Compounds
1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid can be compared with other similar compounds, such as:
1-[2-(4-Chloro-3-ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid: This compound has a chloro substituent instead of an ethyl group, which may alter its chemical and biological properties.
1-[2-(4-Methylphenoxy)ethyl]-3-methylpiperidine; oxalic acid: The presence of a methyl group instead of an ethyl group can affect its reactivity and interactions with molecular targets.
The unique structural features of 1-[2-(4-Ethylphenoxy)ethyl]-3-methylpiperidine; oxalic acid, such as the ethylphenoxyethyl group and the piperidine ring, contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[2-(4-ethylphenoxy)ethyl]-3-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.C2H2O4/c1-3-15-6-8-16(9-7-15)18-12-11-17-10-4-5-14(2)13-17;3-1(4)2(5)6/h6-9,14H,3-5,10-13H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBFPVGQINRDAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2CCCC(C2)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2,5-dichlorophenoxy)propyl]-2-butanamine oxalate](/img/structure/B4040791.png)
![10-bromo-6-(3-nitrophenyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4040793.png)
![6-(1-azepanyl)-N-(2-methoxyethyl)-N-methyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4040795.png)
![20-(oxolan-2-ylmethyl)-2,15-dioxa-20-azapentacyclo[14.7.0.03,8.09,14.018,22]tricosa-1(16),3,5,7,9,11,13,17,22-nonaene-19,21-dione](/img/structure/B4040796.png)
![4-[2-(4-Iodophenoxy)ethyl]-2,6-dimethylmorpholine;oxalic acid](/img/structure/B4040805.png)

![[2-Methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] furan-2-carboxylate](/img/structure/B4040812.png)
![1-[3-(5-Methyl-2-propan-2-ylphenoxy)propyl]azepane;oxalic acid](/img/structure/B4040815.png)
![N-[2-(acetylamino)phenyl]-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B4040817.png)
![1-[2-[2-(4-Butan-2-ylphenoxy)ethoxy]ethyl]-3,5-dimethylpiperidine;oxalic acid](/img/structure/B4040841.png)


![4-benzyl-1-{[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropyl]carbonyl}piperidine](/img/structure/B4040884.png)

